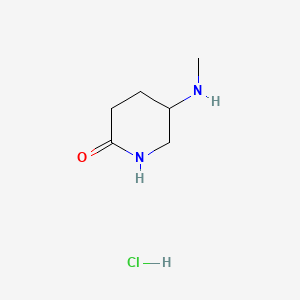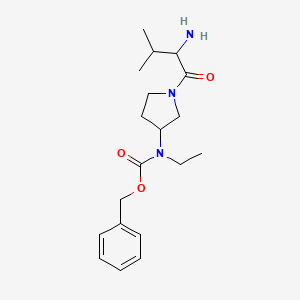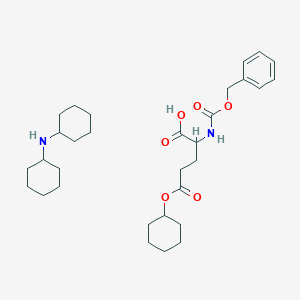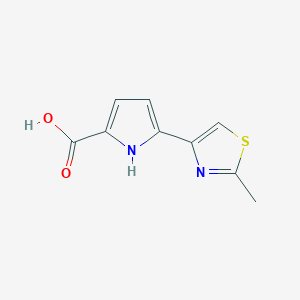
2-Amino-3-chloro-6-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-chloro-6-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-6-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of a precursor benzoic acid derivative. For instance, a C-H activation method developed by Yu and coworkers can be used, where the Yu-Wasa Auxiliary and iodine are employed as the sole oxidant for ortho-iodination .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups present on the benzene ring.
Applications De Recherche Scientifique
2-Amino-3-chloro-6-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-chloro-6-iodobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in proteins or nucleophilic sites in enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-iodobenzoic acid: Similar structure but with different substitution pattern.
2-Chloro-6-iodobenzoic acid: Lacks the amino group, affecting its reactivity and applications.
2-Iodobenzoic acid: Lacks both the amino and chloro groups, making it less versatile in certain reactions.
Uniqueness
2-Amino-3-chloro-6-iodobenzoic acid is unique due to the combination of amino, chloro, and iodo substituents, which confer distinct reactivity and potential for diverse applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H5ClINO2 |
|---|---|
Poids moléculaire |
297.48 g/mol |
Nom IUPAC |
2-amino-3-chloro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) |
Clé InChI |
WVNHXPKPKKEDHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)N)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)



![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)

![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)
![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
